An In-depth Technical Guide to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid (CAS: 84100-84-5)
An In-depth Technical Guide to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid (CAS: 84100-84-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-3H-indole-5-carboxylic acid is a heterocyclic organic compound featuring a substituted indole core.[1] While the broader class of indole derivatives is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, this specific molecule's primary significance lies in its role as a crucial intermediate in the synthesis of cyanine dyes.[2][3] These dyes are instrumental in various biomedical research and diagnostic applications, particularly in fluorescence imaging.[4][5]
This technical guide provides a comprehensive overview of 2,3,3-trimethyl-3H-indole-5-carboxylic acid, including its chemical properties, a detailed experimental protocol for its synthesis via the Fischer indole synthesis, its application in the preparation of cyanine dyes, and the utility of these dyes in biological imaging. To date, there is no significant body of research indicating direct biological or pharmacological activity of 2,3,3-trimethyl-3H-indole-5-carboxylic acid itself; its value is predominantly as a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid is presented in the table below. Data has been aggregated from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 84100-84-5 |
| Molecular Formula | C₁₂H₁₃NO₂[1][6] |
| Molecular Weight | 203.24 g/mol [6] |
| IUPAC Name | 2,3,3-trimethyl-3H-indole-5-carboxylic acid[6][7] |
| Synonyms | 2,3,3-Trimethyl-5-carboxyindolenine, 5-Carboxy-2,3,3-trimethyl-3H-indolenine[1] |
| Appearance | Off-white to pale yellow crystalline solid[8] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents; limited solubility in water.[8] |
| Storage | Store in a cool, dry place away from light and moisture.[8] Recommended storage temperature: 2-8°C.[7] |
| Purity (typical) | ≥97%[7] |
Experimental Protocols
Synthesis of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] The following is a detailed, representative protocol for the synthesis of 2,3,3-trimethyl-3H-indole-5-carboxylic acid.
Starting Materials:
-
4-Hydrazinobenzoic acid
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzoic acid (1 equivalent).
-
Addition of Reagents: To the flask, add glacial acetic acid as the solvent and acidic catalyst. Subsequently, add 3-methyl-2-butanone (1.1 equivalents).
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The acetic acid is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2,3,3-trimethyl-3H-indole-5-carboxylic acid as a solid.
Synthesis of a Symmetric Carbocyanine Dye
This protocol outlines the synthesis of a generic symmetric carbocyanine dye, illustrating the use of 2,3,3-trimethyl-3H-indole-5-carboxylic acid as a key intermediate.
Starting Materials:
-
2,3,3-Trimethyl-3H-indole-5-carboxylic acid
-
An appropriate alkylating agent (e.g., ethyl iodide)
-
A polymethine bridge source (e.g., triethyl orthoformate)
-
A suitable solvent (e.g., pyridine or acetic anhydride)
Procedure:
-
Quaternization: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid (2 equivalents) is reacted with an excess of an alkylating agent, such as ethyl iodide, in a suitable solvent under reflux to form the quaternary indoleninium salt.
-
Condensation: The resulting indoleninium salt is then reacted with a polymethine bridge source, such as triethyl orthoformate (1 equivalent), in a high-boiling solvent like pyridine or acetic anhydride.
-
Reaction: The mixture is heated to reflux for a specified period, during which the condensation reaction occurs, forming the symmetric carbocyanine dye.
-
Purification: The crude dye is typically purified by precipitation with a non-polar solvent (e.g., diethyl ether) followed by recrystallization or column chromatography to yield the pure cyanine dye.
Mandatory Visualizations
Caption: Fischer Indole Synthesis of the target compound.
Caption: Workflow of cyanine dye application in bio-imaging.
Applications in Drug Development and Research
The carboxylic acid group on the 2,3,3-trimethyl-3H-indole-5-carboxylic acid molecule provides a reactive handle for further chemical modifications, most notably for the synthesis of cyanine dyes.[8] These dyes are a class of fluorescent molecules with tunable absorption and emission properties, making them invaluable tools in biological research and diagnostics.[11]
Cyanine dyes, such as the well-known Cy3, Cy5, and Cy7, are extensively used for labeling biomolecules like proteins, antibodies, and nucleic acids.[12] The resulting fluorescent conjugates can be used in a variety of applications, including:
-
Fluorescence Microscopy: To visualize the localization and dynamics of specific molecules within cells and tissues.[4]
-
Flow Cytometry: For the identification and sorting of cells based on the presence of specific markers.[4]
-
In Vivo Imaging: Near-infrared (NIR) cyanine dyes allow for deep-tissue imaging in living organisms, which is crucial for preclinical studies in cancer research and drug delivery.[5]
-
Diagnostic Assays: As molecular probes in various diagnostic platforms.[4]
The 2,3,3-trimethyl-3H-indole core contributes to the photophysical properties and stability of the resulting cyanine dyes. The carboxylic acid functionality can be activated to form amide bonds with amines on biomolecules, thus creating stable, covalently labeled probes for a wide array of biological investigations.
Conclusion
2,3,3-Trimethyl-3H-indole-5-carboxylic acid is a valuable chemical intermediate whose primary utility is in the synthesis of fluorescent cyanine dyes. While the compound itself does not have noted direct biological activity, the dyes derived from it are indispensable tools for researchers, scientists, and drug development professionals. The ability to create highly fluorescent and stable probes for biological imaging and diagnostics underscores the importance of this foundational chemical building block. The provided synthetic protocols offer a basis for the laboratory preparation of this compound and its subsequent conversion into functional cyanine dyes for advanced biomedical applications.
References
- 1. CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,3,3-trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 [chemicalbook.com]
- 4. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 5. Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 [sigmaaldrich.com]
- 8. 2,3,3-trimethyl-3H-indole-5-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
